Reversine: A Technical Guide to its Selective Antagonism of the A3 Adenosine Receptor
Reversine: A Technical Guide to its Selective Antagonism of the A3 Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reversine, a 2,6-disubstituted purine, is recognized for its multifaceted biological activities, including its role in cellular dedifferentiation and as a pan-aurora kinase inhibitor. This technical guide focuses on a critical aspect of its pharmacological profile: its function as a selective antagonist of the A3 adenosine receptor (A3AR). This document provides a comprehensive overview of the quantitative binding and functional data, detailed experimental methodologies for its characterization, and a visual representation of the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of A3AR modulation and for professionals in the field of drug discovery and development.
Introduction
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that is implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and cardiac ischemia.[1][2] Its expression is often upregulated in diseased tissues, making it an attractive target for therapeutic intervention. Reversine (2-(4-morpholinoanilino)-N6-cyclohexyladenine) has been identified as a moderately potent and selective antagonist of the human A3AR.[3][4] Understanding the specifics of its interaction with the A3AR and its selectivity over other adenosine receptor subtypes is crucial for its development as a pharmacological tool and potential therapeutic agent.
Pharmacological Profile of Reversine
The antagonistic properties of Reversine at the human A3 adenosine receptor have been characterized through comprehensive binding and functional assays. The following tables summarize the quantitative data, providing a clear comparison of its affinity and selectivity.
Binding Affinity and Selectivity
Reversine demonstrates a clear preference for the human A3 adenosine receptor over other subtypes. The following table presents the binding affinity (Ki) of Reversine and its inhibitory activity at other adenosine receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) / % Inhibition | Species | Reference |
| A3 Adenosine Receptor | 0.66 µM | Human | [2][4][5] |
| A1 Adenosine Receptor | 36% inhibition @ 10 µM | Human | [3] |
| A2A Adenosine Receptor | 30% inhibition @ 10 µM | Human | [3] |
| A2B Adenosine Receptor | Data not available | - | - |
Table 1: Binding Affinity and Selectivity Profile of Reversine at Human Adenosine Receptors.
Functional Antagonism
Functional assays confirm Reversine's role as a competitive antagonist at the A3AR. Schild analysis, a method used to characterize the nature of receptor antagonism, has been employed to determine the equilibrium dissociation constant (KB) of Reversine.
| Assay Type | Parameter | Value | Cell Line | Reference |
| cAMP Functional Assay (Schild Analysis) | KB | 466 nM | CHO cells expressing human A3AR | [3] |
Table 2: Functional Antagonism of Reversine at the Human A3 Adenosine Receptor.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.
Radioligand Competitive Binding Assay
This protocol outlines the procedure for determining the binding affinity of Reversine for the A3 adenosine receptor.
Objective: To determine the Ki of Reversine at the human A3AR.
Materials:
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Membrane preparations from cells stably expressing the human A3 adenosine receptor (e.g., CHO or HEK-293 cells).
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Radioligand: [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide ([¹²⁵I]I-AB-MECA).
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Reversine (test ligand).
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Non-specific binding control: 5′-N-ethylcarboxamidoadenosine (NECA).
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Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA.
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Whatman GF/B filters.
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Scintillation counter.
Procedure:
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Prepare a dilution series of Reversine in binding buffer.
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In a 96-well plate, combine the following in each well:
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Incubate the plate at 25°C for 60 minutes.[5]
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Terminate the binding reaction by rapid filtration through Whatman GF/B filters using a cell harvester.
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Wash the filters three times with 9 mL of ice-cold binding buffer.[2]
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Measure the radioactivity retained on the filters using a gamma counter.
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Calculate the percent inhibition of specific binding at each concentration of Reversine.
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Determine the IC₅₀ value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
cAMP Functional Assay
This protocol describes a functional assay to characterize Reversine as a competitive antagonist by measuring its ability to inhibit agonist-induced changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Objective: To determine the KB of Reversine through Schild analysis.
Materials:
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CHO cells stably transfected with the human A3 adenosine receptor.
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Forskolin (an adenylyl cyclase activator).
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A selective A3AR agonist (e.g., Cl-IB-MECA).
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Reversine.
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cAMP assay kit (e.g., HTRF, LANCE, or GloSensor).
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Cell culture medium and reagents.
Procedure:
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Seed the transfected CHO cells in a 96-well plate and culture overnight.
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Pre-incubate the cells with varying concentrations of Reversine for a specified period.
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Add a range of concentrations of the A3AR agonist in the presence of a fixed concentration of forskolin (to stimulate cAMP production).
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Incubate for a time sufficient to allow for changes in cAMP levels.
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Lyse the cells (if required by the assay kit) and measure the intracellular cAMP concentration using the chosen cAMP assay kit.
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Construct dose-response curves for the agonist in the absence and presence of different concentrations of Reversine.
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Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA₂ value, from which the KB can be calculated (KB = 10^(-pA₂)).
